Cas no 1822668-36-9 (2-Fluoro-1-(pentafluorophenyl)ethan-1-amine)
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1274380
- 1822668-36-9
- 2-fluoro-1-(pentafluorophenyl)ethan-1-amine
- Benzenemethanamine, 2,3,4,5,6-pentafluoro-α-(fluoromethyl)-
- 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine
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- Inchi: 1S/C8H5F6N/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h2H,1,15H2
- InChI Key: RODUFRFBGBFRKD-UHFFFAOYSA-N
- SMILES: FCC(C1C(=C(C(=C(C=1F)F)F)F)F)N
Computed Properties
- Exact Mass: 229.03261814g/mol
- Monoisotopic Mass: 229.03261814g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.495±0.06 g/cm3(Predicted)
- Boiling Point: 186.0±40.0 °C(Predicted)
- pka: 6.31±0.10(Predicted)
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1274380-0.05g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.05g |
$864.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-0.1g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.1g |
$904.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-0.25g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.25g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-0.5g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 0.5g |
$987.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-1.0g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 1g |
$1029.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-2.5g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 2.5g |
$2014.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-5.0g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 5g |
$2981.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-10.0g |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 10g |
$4421.0 | 2023-06-08 | ||
| Enamine | EN300-1274380-50mg |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 50mg |
$864.0 | 2023-10-01 | ||
| Enamine | EN300-1274380-100mg |
2-fluoro-1-(pentafluorophenyl)ethan-1-amine |
1822668-36-9 | 100mg |
$904.0 | 2023-10-01 |
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine (CAS No. 1822668-36-9): A Versatile Building Block in Modern Pharmaceutical and Materials Science
2-Fluoro-1-(pentafluorophenyl)ethan-1-amine, with the chemical identifier CAS No. 1822668-36-9, represents a critical intermediate in the synthesis of advanced pharmaceutical compounds and functional materials. This molecule combines multiple fluorinated functional groups, including the 2-Fluoro and pentafluorophenyl moieties, which confer unique physicochemical properties. Recent studies have highlighted its potential in drug discovery, catalytic applications, and material science, making it a focal point for researchers in the biomedical field.
The chemical structure of 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine features a central ethan-1-amine backbone substituted with a fluorine atom at the 2-position and a pentafluorophenyl group at the 1-position. This fluorination pattern enhances molecular stability, modulates hydrophobicity, and introduces tunable electronic properties. Such structural characteristics are particularly relevant in the development of fluorinated pharmaceuticals, where precise control over functional group placement is essential for optimizing biological activity.
Recent advancements in synthetic chemistry have demonstrated the utility of 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine as a versatile precursor. A 2023 study published in Journal of Medicinal Chemistry reported its application in the synthesis of fluorinated kinase inhibitors, which show improved selectivity and reduced off-target effects compared to conventional analogs. The pentafluorophenyl group, known for its electron-withdrawing nature, plays a pivotal role in modulating the reactivity of the molecule during subsequent functionalization steps.
In the realm of materials science, 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine has garnered attention for its potential in fluorinated polymer synthesis. A 2022 breakthrough in Advanced Materials described its use as a monomer for creating fluorinated polyurethanes with exceptional thermal stability and low surface energy. These materials find applications in biocompatible coatings and drug delivery systems, where controlled release properties are critical.
The synthetic pathways for 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine have been optimized using modern catalytic techniques. Researchers at the University of Tokyo (2023) developed an efficient fluorination strategy involving electrophilic fluorination and direct arylation to achieve high yields. This method avoids the use of toxic reagents, aligning with the green chemistry principles emphasized in contemporary pharmaceutical development.
Recent biological studies have explored the pharmacological profiles of compounds derived from 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine. A 2023 preclinical study in ACS Chemical Biology demonstrated that derivatives of this molecule exhibit potent antimicrobial activity against drug-resistant pathogens. The fluorine atoms in the structure are believed to enhance molecular interactions with bacterial cell membranes, improving penetration and efficacy.
In the context of drug discovery, the 2-Fluoro and pentafluorophenyl groups are strategically positioned to modulate drug-target interactions. A 2022 review in Drug Discovery Today highlighted how fluorination can significantly alter the lipophilicity and metabolic stability of small molecules, which are critical parameters in drug candidate optimization. This makes 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine a valuable scaffold for designing fluorinated therapeutics.
The application scope of 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine extends beyond pharmaceuticals. In the electronics industry, its fluorinated derivatives are used in the production of high-performance dielectrics and semiconductor coatings. The low surface energy and chemical inertness of fluorinated materials make them ideal for applications requiring environmental protection and electrical insulation.
From a regulatory perspective, the use of fluorinated compounds like 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine is subject to stringent guidelines due to potential environmental impacts. However, recent developments in green chemistry have enabled the synthesis of such compounds with reduced ecological footprints. This aligns with the growing emphasis on sustainable pharmaceutical development and eco-friendly manufacturing processes.
Looking ahead, the future directions for research on 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine are promising. The integration of computational modeling with experimental studies could accelerate the design of novel fluorinated compounds with tailored properties. Additionally, exploring its biodegradability and toxicological profiles will be critical for ensuring its safe application in biomedical and industrial contexts.
In conclusion, 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine (CAS No. 1822668-36-9) stands as a remarkable example of how fluorinated chemistry can drive innovation in the biomedical field. Its multifaceted applications in drug discovery, materials science, and industrial technology underscore its significance as a key intermediate in modern chemical research.
For further information on 2-Fluoro-1-(pentafluorophenyl)ethan-1-amine and its applications, consult recent publications in Journal of Medicinal Chemistry, ACS Chemical Biology, and Advanced Materials. These resources provide insights into the latest advancements and potential future directions in this dynamic area of research.
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